methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate CAS number 1001519-16-9
methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate CAS number 1001519-16-9
Strategic Utilization in Heterocyclic Synthesis and Prodrug Design
Executive Summary
Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate (CAS 1001519-16-9) is a specialized N-hemiaminal intermediate derived from the pyrazole-3-carboxylate scaffold. Unlike stable N-alkyl pyrazoles, this compound represents a "masked" reactive species. It exists in a delicate equilibrium between the parent pyrazole and formaldehyde, making it a critical tool for N-functionalization , prodrug development , and cross-linking chemistry .
This guide moves beyond basic catalog data to provide a mechanistic understanding of its synthesis, stability profile, and utility as a precursor for electrophilic N-chloromethyl species.
Chemical Identity & Physicochemical Core
Before engaging in synthesis, researchers must understand the fundamental properties that dictate the handling of this hemiaminal.
| Property | Specification |
| CAS Number | 1001519-16-9 |
| IUPAC Name | Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| Core Scaffold | 1H-Pyrazole-3-carboxylic acid methyl ester |
| Functional Group | N-Hydroxymethyl (Hemiaminal) |
| Solubility | Soluble in DMSO, MeOH, DCM; Hydrolyzes in aqueous acid/base |
| Storage | -20°C, Desiccated (Prevents formaldehyde reversion) |
Synthesis & Mechanistic Pathways[1][2][3][4][5]
The synthesis of CAS 1001519-16-9 is not a simple alkylation; it is a reversible condensation reaction. The protocol below ensures high conversion while minimizing the formation of bis-pyrazole methylene byproducts.
3.1. Reaction Logic (The "Why")
The N1-nitrogen of the pyrazole ring is nucleophilic.[1] Reacting it with formaldehyde generates the N-hydroxymethyl derivative.
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Challenge: The product is a hemiaminal. High temperatures or acidic conditions will reverse the reaction (releasing formaldehyde).
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Solution: Use neutral to slightly basic conditions and avoid high-vacuum drying at elevated temperatures, which can sublime paraformaldehyde and decompose the product.
3.2. Optimized Synthetic Protocol
Reagents:
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Methyl 1H-pyrazole-3-carboxylate (Parent, CAS 15366-34-4)[2]
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Formaldehyde (37% aq. solution) or Paraformaldehyde
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Solvent: Water (if using aq. HCHO) or Acetonitrile (if using Paraformaldehyde)
Step-by-Step Methodology:
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Charge: In a round-bottom flask, suspend Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in water (concentration ~0.5 M).
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Addition: Add Formaldehyde (37% aq., 1.5 eq).
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Reaction: Stir at 40°C for 4–6 hours.
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Self-Validating Step: Monitor by TLC (DCM:MeOH 95:5). The starting material (lower Rf) should disappear, replaced by a slightly higher Rf spot (product).
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Note: If the reaction stalls, add catalytic K₂CO₃ (0.05 eq), but neutralization will be required later.
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Isolation:
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Cool the mixture to 0°C. The product often precipitates as a white solid.
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Filter and wash with cold water.
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Critical Drying: Dry under vacuum at room temperature (25°C). Do not heat above 40°C during drying, or you risk reverting to the starting material.
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3.3. Reaction Pathway Visualization
The following diagram illustrates the equilibrium formation and the downstream utility of converting the hydroxymethyl group into a reactive chloromethyl species.
Figure 1: Synthetic pathway showing the reversible formation of the N-hydroxymethyl species and its activation to a chloromethyl electrophile.
Applications in Drug Discovery & Development
4.1. Prodrug Design (Formaldehyde Releasers)
The N-hydroxymethyl motif is a classic "soft drug" design element.
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Mechanism: In physiological pH, the hemiaminal hydrolyzes, releasing the active parent pyrazole and formaldehyde.
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Utility: This increases the water solubility of the parent pyrazole (by disrupting crystal packing) or allows for the attachment of polar "promoiety" groups via an ester linkage (e.g., reacting the -OH with succinic anhydride).
4.2. Synthetic Building Block (N-Mannich Bases)
Researchers use CAS 1001519-16-9 to access N-aminomethyl derivatives via the Mannich reaction.
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Protocol: Reacting the hydroxymethyl derivative with a secondary amine (e.g., morpholine) replaces the -OH with -NR₂, creating a stable N-CH₂-NR₂ linkage. This is superior to direct alkylation which often yields mixtures of N1 and N2 isomers.
Critical Handling & Stability Protocol
The "Senior Scientist" warning: Treat this compound as a transient species.
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Hydrolytic Instability: In the presence of moisture and acid traces, it reverts to the parent pyrazole.
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Test: Dissolve a small amount in wet DMSO-d6. If NMR shows a peak at ~9.5 ppm (aldehyde proton) appearing over time, the sample is degrading.
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Thermal Sensitivity:
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Melting Point behavior is often broad because decomposition (loss of HCHO) competes with melting.
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Storage:
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Recommended: Store under Nitrogen/Argon at -20°C.
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Forbidden: Do not store in acidic solvents (e.g., unbuffered CDCl₃ which often contains HCl traces).
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References
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Vertex AI Search. (2026). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). Link
- Mowbray, C. E., et al. (2009). Pyrazoles as Non-Nucleoside HIV Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on N-substituted pyrazole synthesis).
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Radosavljevic Evans, I., et al. (2005). 1-(Hydroxymethyl)-3,5-dimethylpyrazole. Acta Crystallographica Section E. (Structural analog characterization). Link
- Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
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Sigma-Aldrich. (2025). Methyl 1H-pyrazole-3-carboxylate Product Sheet. (Precursor data). Link
